molecular formula C7H16Cl2N2O2 B13899788 methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

Cat. No.: B13899788
M. Wt: 231.12 g/mol
InChI Key: BAKVEPAYECKEHR-ILKKLZGPSA-N
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Description

Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride typically involves the reaction of piperazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is a chemical compound with a piperazine ring, a structural element common in medicinal chemistry that contributes to diverse biological activities. The compound includes an acetate group, which enhances its solubility and reactivity, making it valuable in pharmaceutical research and development.

Pharmaceutical Development

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is used as a building block in synthesizing pharmaceutical compounds. Its structural features allow for interaction with specific biological targets, making it a candidate for developing new therapeutic agents. The compound's applications include:

  • Antimicrobial Properties Studies have shown that methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride has potential antimicrobial properties.
  • Anticancer Properties The compound also exhibits anticancer properties, making it a candidate for further research in medicinal chemistry. The mechanism of action often involves interaction with specific receptors or enzymes, modulating their activity and leading to various biological effects.
  • Interaction Studies Research has focused on the compound's binding affinity to biological targets to elucidate its mechanism of action and potential side effects. These interactions are typically assessed through biochemical assays that measure changes in enzyme activity or receptor binding.

Structural Similarities

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride shares structural similarities with other compounds containing piperazine moieties. Some examples include:

Compound NameStructure TypeUnique Features
Ethyl 4-(2-piperazin-1-ylethyl)benzoateEsterExhibits anti-anxiety properties
4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acidCarboxylic AcidKnown for its use in treating depression
Methyl 1-(4-fluorophenyl)piperazineAromatic Piperazine DerivativeDemonstrates selective serotonin reuptake inhibition
Methyl 4-(piperazin-1-yl)benzoateEsterInvestigated for its analgesic properties

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride is unique due to its specific ester group and dihydrochloride salt form, which confer distinct chemical reactivity and solubility properties. These characteristics make it particularly useful in the synthesis of complex molecules and in various research applications .

Biological Activity

Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), show that it induces apoptosis and inhibits cell proliferation. The proposed mechanism involves modulation of signaling pathways related to cell survival and death, particularly through the activation of caspases .

Comparative Analysis with Similar Compounds

Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride shares structural similarities with other piperazine derivatives known for their pharmacological effects. Below is a comparative table highlighting some notable compounds:

Compound NameStructure TypeUnique Features
Ethyl 4-(2-piperazin-1-ylethyl)benzoateEsterExhibits anti-anxiety properties
4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acidCarboxylic AcidKnown for its use in treating depression
Methyl 1-(4-fluorophenyl)piperazineAromatic Piperazine DerivativeDemonstrates selective serotonin reuptake inhibition
Methyl 4-(piperazin-1-yl)benzoateEsterInvestigated for its analgesic properties

This table illustrates the versatility of piperazine derivatives in medicinal chemistry, with each compound exhibiting distinct pharmacological profiles.

The biological activity of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is largely attributed to its ability to bind to specific receptors or enzymes within the body. This binding can modulate their activity, leading to various therapeutic effects. For instance, the compound may act as an inhibitor of certain kinases involved in cancer progression or as an antimicrobial agent by disrupting bacterial cellular functions.

Case Studies

Several case studies have highlighted the efficacy of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a range of bacterial isolates revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an alternative treatment option.
  • Cancer Research : In vivo studies using mouse models have shown that administration of the compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1

InChI Key

BAKVEPAYECKEHR-ILKKLZGPSA-N

Isomeric SMILES

COC(=O)C[C@H]1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Origin of Product

United States

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